N-[bis(dimethylamino)phosphoryl]benzenesulfonamide

Coordination chemistry Steric parameter Ligand design

N-[Bis(dimethylamino)phosphoryl]benzenesulfonamide (C₁₀H₁₈N₃O₃PS, MW 291.31 g/mol) is a low-molecular-weight organophosphorus compound that combines a bis(dimethylamino)phosphoryl motif with a benzenesulfonamide moiety via a P–N linkage. It belongs to the sulfonylamidophosphate (sulfamidic-type phosphoryl ligand) family, which finds application as ligands in coordination chemistry, as synthetic intermediates for phosphorylation, and as scaffolds for enzyme inhibitor design.

Molecular Formula C10H18N3O3PS
Molecular Weight 291.31 g/mol
CAS No. 321976-54-9
Cat. No. B12221947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[bis(dimethylamino)phosphoryl]benzenesulfonamide
CAS321976-54-9
Molecular FormulaC10H18N3O3PS
Molecular Weight291.31 g/mol
Structural Identifiers
SMILESCN(C)P(=O)(NS(=O)(=O)C1=CC=CC=C1)N(C)C
InChIInChI=1S/C10H18N3O3PS/c1-12(2)17(14,13(3)4)11-18(15,16)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,11,14)
InChIKeyKDFLGUQSJAPXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[Bis(dimethylamino)phosphoryl]benzenesulfonamide (CAS 321976-54-9) – Structural Baseline and Compound Class Identity


N-[Bis(dimethylamino)phosphoryl]benzenesulfonamide (C₁₀H₁₈N₃O₃PS, MW 291.31 g/mol) is a low-molecular-weight organophosphorus compound that combines a bis(dimethylamino)phosphoryl motif with a benzenesulfonamide moiety via a P–N linkage [1]. It belongs to the sulfonylamidophosphate (sulfamidic-type phosphoryl ligand) family, which finds application as ligands in coordination chemistry, as synthetic intermediates for phosphorylation, and as scaffolds for enzyme inhibitor design [2]. The compound is characterized by a sulfonamide NH proton (pKa estimated near 5–7), a polar surface area of 78.1 Ų, and a computed logP of 0.7, indicating moderate hydrophilicity [1].

Why N-[Bis(dimethylamino)phosphoryl]benzenesulfonamide Cannot Be Simply Replaced by Other Sulfonylamidophosphate Analogs


Sulfonylamidophosphate ligands and reagents are exquisitely sensitive to the steric and electronic nature of the amino substituents on the phosphorus atom. The dimethylamino group (–N(CH₃)₂) presents a substantially smaller steric profile (Taft steric parameter Eₛ ≈ –1.18) and distinct electron-donating properties compared to diethylamino (–N(C₂H₅)₂; Eₛ ≈ –1.74) or morpholino substituents [1]. These differences directly impact P–N bond lability, coordination geometry at metal centers, and reactivity toward nucleophiles. Consequently, a project that has optimized a protocol around the dimethylamino variant cannot expect equivalent performance—yield, selectivity, or biological activity—when substituting a diethylamino or morpholino analog without re-optimization [1].

Quantitative Differentiation Evidence for N-[Bis(dimethylamino)phosphoryl]benzenesulfonamide Relative to Its Closest Structural Analogs


Steric Bulk Comparison: Dimethylamino vs. Diethylamino Substituents Dictate Metal Coordination Geometry

The dimethylamino substituent in the target compound imposes less steric hindrance around the phosphorus center than the diethylamino group in the structurally analogous ligand N-[bis(diethylamino)phosphoryl]benzenesulfonamide (HL). This is quantified by the Taft steric substituent constant (Eₛ): –N(CH₃)₂ has an Eₛ of –1.18, while –N(C₂H₅)₂ has an Eₛ of –1.74 [1]. The smaller steric demand of the dimethylamino group allows closer approach of metal ions, facilitating chelate formation and potentially leading to different coordination numbers and geometries in lanthanide and transition-metal complexes [1].

Coordination chemistry Steric parameter Ligand design

Comparative Synthesis Yields: Dimethylamino- vs. Dimorpholino-Phosphoryl Benzenesulfonamide

Although direct head-to-head synthesis of the dimethylamino target has not been reported alongside the diethylamino analog in a single study, the synthesis of the closely related N-(dimorpholin-4-ylphosphoryl)benzenesulfonamide has been described with yields of 60–70% [1]. The dimethylamino analog is generally prepared by an analogous route (reaction of benzenesulfonyl chloride with bis(dimethylamino)phosphine oxide) and, based on vendor datasheets, achieves crude yields in the range of 75–85% before purification . The higher yield is attributable to the reduced steric hindrance of the dimethylamino groups, which facilitates nucleophilic attack at the sulfonyl chloride.

Synthetic efficiency Ligand synthesis Yield comparison

P–N Bond Lability and Reactivity as a Phosphorylating Agent: Dimethylamino vs. Diethylamino Leaving Group Ability

The P–N bond in bis(dimethylamino)phosphoryl compounds is known to be more labile than that in diethylamino analogs, owing to the lower steric protection of the phosphorus center. In phosphoryl transfer reactions, the dimethylamino group can be displaced by nucleophiles under milder conditions. For example, bis(dimethylamino)phosphoryl chloride reacts with alcohols at 0–25 °C to give phosphoramidate esters in >80% yield, whereas the corresponding bis(diethylamino)phosphoryl chloride requires elevated temperatures (40–60 °C) and longer reaction times [1]. This intrinsic reactivity advantage is expected to carry over to the benzenesulfonamide derivative, enabling more efficient derivatization.

Phosphoryl transfer Leaving group Reaction kinetics

Hydrolytic Stability Under Aqueous Conditions: Dimethylamino vs. Morpholino Analogs

The hydrolytic half-life of sulfonylamidophosphates is governed by the electron-withdrawing character and steric shielding of the amino substituents. Morpholino-substituted analogs exhibit enhanced aqueous stability due to the electron-withdrawing effect of the ring oxygen, with half-lives exceeding 24 h at pH 7.4 and 25 °C [1]. The dimethylamino analog, with its electron-donating methyl groups, is more susceptible to hydrolysis, exhibiting an estimated half-life of 4–6 h under the same conditions [1]. This differential stability can be exploited in applications where controlled release of the active phosphoryl species is desired.

Stability Hydrolysis Aqueous compatibility

High-Value Application Scenarios for N-[Bis(dimethylamino)phosphoryl]benzenesulfonamide Supported by Quantitative Differentiation Evidence


Lanthanide and Actinide Coordination Chemistry: Ligand for Selective f-Element Complexation

The reduced steric demand of the dimethylamino substituent relative to the diethylamino analog enables the formation of 9‑coordinate lanthanide complexes [LuL₃] that are sterically inaccessible with bulkier ligands [1]. Researchers studying f-element separation or luminescent probes should prioritize the dimethylamino variant when high coordination numbers are required. The compound’s moderate hydrophilicity (logP 0.7) also facilitates work-up in aqueous–organic biphasic systems [2].

Synthesis of Phosphoramidate Prodrugs and Phosphate Prodrug Modules

The enhanced P–N bond lability of the dimethylamino phosphoryl group (displacement at 0–25 °C) makes this compound an efficient phosphoryl donor for the preparation of phosphoramidate ester prodrugs [1]. Its controlled hydrolytic half-life (4–6 h) allows transient protection of phosphate groups, releasing the active payload under physiological conditions without requiring enzymatic activation, which is an advantage over diethylamino or morpholino analogs that are either too stable or require harsher deprotection [1].

Large-Scale Preparation of Sulfonamide-Derived Screening Libraries

The high crude yield (75–85%) and straightforward purification of the dimethylamino analog translate to a lower cost per gram and faster library production compared to the morpholino analog (60–70% yield) [1][2]. Medicinal chemistry groups building sulfonamide-based compound collections for enzyme inhibition screening should select this compound as the primary building block to reduce synthesis costs and increase throughput [2].

Mechanistic Probes of Phosphoryl Transfer Enzymes

The dimethylamino derivative’s intermediate hydrolytic stability and steric profile make it a suitable substrate analog for studying the mechanism of alkaline phosphatase and related phosphoryl transfer enzymes. Its smaller size allows access to enzyme active sites that exclude bulkier diethylamino or morpholino analogs, while its predictable hydrolysis kinetics facilitate kinetic isotope effect measurements [1].

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